Hidrocloruro de ritodrina

Descripción general

Descripción

Ritodrina hidrocloruro es un compuesto sintético que se utiliza principalmente como agente tocolítico para el manejo del trabajo de parto prematuro. Es un agonista adrenérgico beta-2 que ayuda a relajar el músculo liso uterino, reduciendo así las contracciones uterinas .

Aplicaciones Científicas De Investigación

Ritodrine hydrochloride has several applications in scientific research:

Chemistry: Used as a model compound to study beta-2 adrenergic agonists.

Biology: Helps in understanding the mechanisms of uterine relaxation and the role of beta-2 adrenergic receptors.

Medicine: Primarily used to manage premature labor and prevent uterine contractions.

Industry: Utilized in the pharmaceutical industry for the production of tocolytic agents

Mecanismo De Acción

Ritodrina hidrocloruro ejerce sus efectos al unirse a los receptores adrenérgicos beta-2 en la membrana externa de las células miometriales. Esta unión activa la adenil ciclasa, lo que aumenta el nivel de monofosfato de adenosina cíclico (AMPc). Los niveles elevados de AMPc disminuyen la concentración intracelular de calcio, lo que lleva a la relajación del músculo liso uterino y a una reducción de las contracciones uterinas .

Compuestos Similares:

Salbutamol (Albuterol): Otro agonista adrenérgico beta-2 utilizado principalmente para el asma y otras enfermedades pulmonares.

Isoxsuprina Hidrocloruro: Se utiliza para propósitos tocolíticos similares, pero tiene diferentes propiedades farmacocinéticas.

Isoproterenol Hidrocloruro: Un agonista adrenérgico beta no selectivo utilizado para el bloqueo cardíaco y la bradicardia

Singularidad: Ritodrina hidrocloruro es única en su alta selectividad por los receptores adrenérgicos beta-2, lo que la hace particularmente eficaz para la relajación uterina. Su estructura específica, incluyendo el voluminoso N-sustituyente y el grupo 4-hidroxi en el anillo de benceno, contribuye a su alta selectividad beta-2 y su eficacia en el manejo del trabajo de parto prematuro .

Safety and Hazards

Ritodrine hydrochloride may damage fertility or the unborn child and is harmful if swallowed . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Análisis Bioquímico

Biochemical Properties

Ritodrine hydrochloride interacts with the beta-2 adrenergic receptors located on the outer membrane of myometrial cells . It activates adenyl cyclase, leading to an increase in the level of cyclic adenosine monophosphate (cAMP). This increase in cAMP subsequently decreases intracellular calcium concentration . The decrease in calcium concentration results in the relaxation of uterine smooth muscle, thereby reducing premature uterine contractions .

Cellular Effects

Ritodrine hydrochloride exerts significant effects on various types of cells and cellular processes. Its primary influence is on myometrial cells, where it binds to beta-2 adrenergic receptors and influences cell function by modulating intracellular signaling pathways . This modulation affects gene expression and cellular metabolism, leading to the relaxation of uterine smooth muscle and a decrease in premature uterine contractions .

Molecular Mechanism

The molecular mechanism of action of Ritodrine hydrochloride involves its binding to beta-2 adrenergic receptors on the outer membrane of myometrial cells . Upon binding, it activates adenyl cyclase, which increases the level of cAMP. The elevated cAMP levels then decrease intracellular calcium concentrations, leading to a reduction in uterine contractions .

Temporal Effects in Laboratory Settings

It is known that the drug’s effects on reducing uterine contractions are relatively short-lived due to its short-acting nature .

Dosage Effects in Animal Models

In animal studies, pregnant animals were given Ritodrine hydrochloride, and some babies had problems . In human studies, pregnant women were given this medication and their babies did not have any problems related to this medication .

Metabolic Pathways

Ritodrine hydrochloride is metabolized in the liver, and its metabolites are inactive . The drug is absorbed from the gastrointestinal tract, and about 30% of the drug is absorbed .

Transport and Distribution

Ritodrine hydrochloride is known to cross the placenta . Detailed information on how the drug is transported and distributed within cells and tissues is currently limited.

Subcellular Localization

The subcellular localization of Ritodrine hydrochloride is primarily at the outer membrane of myometrial cells, where it binds to beta-2 adrenergic receptors

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La ritodrina hidrocloruro se sintetiza mediante una reacción de aminación-reducción. El proceso implica la reacción de 1-hidroxi-1-(4-hidroxifenil)-2-acetona con 4-hidroxifeniletilamina. La ritodrina resultante se convierte entonces en ritodrina hidrocloruro por reacción con ácido clorhídrico .

Métodos de Producción Industrial: La producción industrial de ritodrina hidrocloruro sigue una ruta sintética similar, pero a mayor escala. El proceso se optimiza para controlar los costes de producción y mejorar la calidad del producto. Las materias primas utilizadas están disponibles fácilmente y la tecnología implicada es relativamente simple .

Análisis De Reacciones Químicas

Tipos de Reacciones: La ritodrina hidrocloruro experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes:

Oxidación: Implica el uso de agentes oxidantes como el nitrato de cerio(IV) de amonio.

Reducción: Normalmente implica hidrogenación o el uso de agentes reductores como el borohidruro de sodio.

Sustitución: Implica reacciones de sustitución nucleófila en las que los grupos hidroxilo pueden ser reemplazados por otros grupos funcionales

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen diversos derivados de la ritodrina, que pueden tener diferentes propiedades farmacológicas .

4. Aplicaciones en Investigación Científica

Ritodrina hidrocloruro tiene varias aplicaciones en investigación científica:

Química: Se utiliza como compuesto modelo para estudiar los agonistas adrenérgicos beta-2.

Biología: Ayuda a comprender los mecanismos de relajación uterina y la función de los receptores adrenérgicos beta-2.

Medicina: Se utiliza principalmente para el manejo del trabajo de parto prematuro y la prevención de las contracciones uterinas.

Industria: Se utiliza en la industria farmacéutica para la producción de agentes tocolíticos

Comparación Con Compuestos Similares

Salbutamol (Albuterol): Another beta-2 adrenergic agonist used primarily for asthma and other pulmonary diseases.

Isoxsuprine Hydrochloride: Used for similar tocolytic purposes but has different pharmacokinetic properties.

Isoproterenol Hydrochloride: A non-selective beta-adrenergic agonist used for heart block and bradycardia

Uniqueness: Ritodrine hydrochloride is unique in its high selectivity for beta-2 adrenergic receptors, making it particularly effective for uterine relaxation. Its specific structure, including the bulky N-substituent and the 4-hydroxy group on the benzene ring, contributes to its high beta-2 selectivity and effectiveness in managing premature labor .

Propiedades

IUPAC Name |

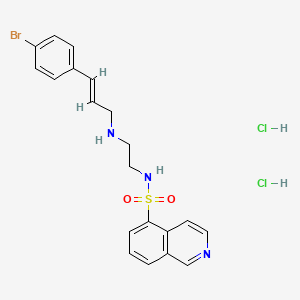

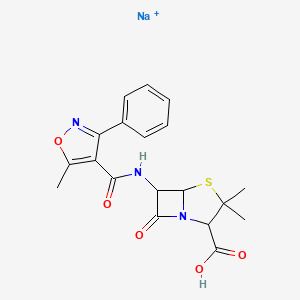

4-[2-[[(1S,2R)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3.ClH/c1-12(17(21)14-4-8-16(20)9-5-14)18-11-10-13-2-6-15(19)7-3-13;/h2-9,12,17-21H,10-11H2,1H3;1H/t12-,17-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLSITKDRVDKRV-JSUROZADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200447 | |

| Record name | Benzenemethanol, 4-hydroxy-alpha-(1-((2-(4-hydroxyphenyl)ethyl)amino)ethyl)-, hydrochloride, (R*,S*)-(+-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500472 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

23239-51-2, 52447-11-7 | |

| Record name | Ritodrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23239-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ritodrine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, 4-hydroxy-alpha-(1-((2-(4-hydroxyphenyl)ethyl)amino)ethyl)-, hydrochloride, (R*,S*)-(+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052447117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, 4-hydroxy-alpha-(1-((2-(4-hydroxyphenyl)ethyl)amino)ethyl)-, hydrochloride, (R*,S*)-(+-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-4-hydroxy-α-[1-[[2-(4-hydroxyphenyl)ethyl]amino]ethyl]benzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RITODRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ESJ56Q60GC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

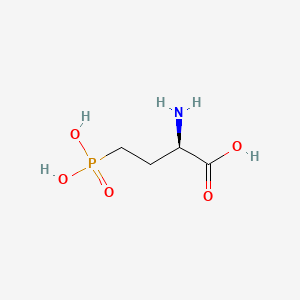

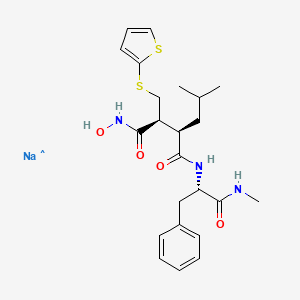

![(6S)-1-[4-(dimethylamino)-3-methylbenzyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1663605.png)